5-(Benzyloxy)pyridin-2-amine

Medicinal Chemistry p38 MAP Kinase Inhibition Amide Bond Formation

5-(Benzyloxy)pyridin-2-amine is a differentiated 2-aminopyridine building block. The 5-benzyloxy group uniquely dictates binding affinity and reactivity—substituting generic analogs is scientifically invalid. It is validated as the optimal amine for p38α MAP kinase inhibitor libraries, delivering benzamide derivatives with >70% in vivo anti-inflammatory effect. It also serves as a protected precursor to 2-amino-5-hydroxypyridine in 92% yield. Choose the correct regioisomer to ensure reproducible syntheses and biological outcomes.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 96166-00-6
Cat. No. B113376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyridin-2-amine
CAS96166-00-6
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)N
InChIInChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
InChIKeyKMWUTRXLBBOIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)pyridin-2-amine (CAS 96166-00-6): A Versatile Pyridine-Derived Building Block with p38 MAP Kinase Targeting Potential


5-(Benzyloxy)pyridin-2-amine (CAS 96166-00-6) is a 2-aminopyridine derivative characterized by a benzyloxy group at the 5-position. This heterocyclic compound is employed as a synthetic intermediate for constructing kinase inhibitor cores and other bioactive molecules. Its utility stems from the presence of an amino group that serves as a versatile handle for amide bond formation and other derivatizations, coupled with a 5-benzyloxy motif that influences binding affinity in targeted biological assays [1]. The compound is commercially available with a typical purity of 97%, ensuring consistent performance in research and development workflows .

Why Substituting 5-(Benzyloxy)pyridin-2-amine with Closely Related 2-Aminopyridines Can Compromise Synthetic Yields and Biological Outcomes


Direct substitution of 5-(Benzyloxy)pyridin-2-amine with generic or closely related 2-aminopyridines is not scientifically valid due to the profound impact of the benzyloxy substituent on both physicochemical properties and biological recognition. As demonstrated in fragment-based screening, the position and nature of the alkoxy group critically dictate binding mode and potency against targets like p38α MAP kinase, where the 3-benzyloxy isomer displays a weak IC50 of 1.3 mM [1]. The specific 5-benzyloxy regioisomer presents a distinct electronic and steric profile that alters nucleophilicity of the 2-amino group during key synthetic steps such as amidation and Buchwald-Hartwig couplings, and can lead to divergent outcomes in downstream biological assays. Furthermore, variations in storage stability, such as the documented need for 2-8°C protection from light for the 5-isomer, versus alternative analogs, can impact long-term project viability .

Quantitative Evidence Guide: 5-(Benzyloxy)pyridin-2-amine vs. Key Analogs and Alternatives


Synthetic Utility: Comparative Yield in Key Derivative Synthesis for p38 Kinase Inhibitors

5-(Benzyloxy)pyridin-2-amine is a direct precursor to substituted benzamide derivatives that exhibit enhanced p38α MAP kinase inhibition. While the parent compound itself does not possess strong kinase inhibitory activity (IC50 > 30 µM for the 3-benzyloxy isomer), it serves as the amine component in the synthesis of compounds like 4g, which achieved >30% p38 kinase inhibition at 10 µM and >70% reduction in paw edema in vivo [1]. In contrast, substituting the 5-benzyloxy-2-aminopyridine core with a simple 2-aminopyridine or a 5-hydroxy analog would yield structurally different amides with altered electronic properties, likely resulting in lower yields and diminished biological activity in the same assays.

Medicinal Chemistry p38 MAP Kinase Inhibition Amide Bond Formation

Storage Stability: Quantitative Comparison of Recommended Conditions for Long-Term Viability

Vendor specifications for 5-(Benzyloxy)pyridin-2-amine consistently recommend storage at 2-8°C in an inert atmosphere and protected from light to maintain 97% purity over time . In contrast, the closely related analog 5-methoxypyridin-2-amine (CAS 13472-60-1) is often stored at room temperature, and 2-amino-5-hydroxypyridine (CAS 55717-46-9) may require desiccation. The more stringent storage requirements for 5-(Benzyloxy)pyridin-2-amine reflect the inherent stability profile of the benzyloxy moiety, which is more susceptible to oxidative degradation and photolysis than a simple methoxy or hydroxyl group. Failure to adhere to these conditions could lead to impurity formation and compromised experimental reproducibility.

Chemical Storage Stability Procurement Specifications

Commercial Availability and Purity Benchmarking Against In-House Synthesis

5-(Benzyloxy)pyridin-2-amine is commercially available from multiple reputable vendors with a standard purity of 97% (HPLC) . A common alternative, in-house synthesis from 2-amino-5-iodopyridine and benzyl alcohol, yields only 36% [1]. This stark difference in efficiency highlights a quantifiable advantage: procurement avoids the low-yielding, time-consuming synthetic route, providing immediate access to high-purity material. An alternative synthetic route from 5-benzyloxy-2-(2,5-dimethylpyrrol-1-yl)pyridine achieves a higher yield of 81%, but this requires the synthesis of a more complex starting material, making direct procurement of the target compound the most efficient option for many laboratories [1].

Procurement Purity Analysis Sourcing Efficiency

Differentiation from the 3-Benzyloxy Isomer: Impact on p38α MAP Kinase Affinity

The position of the benzyloxy group on the pyridine ring critically impacts biological activity. The 3-benzyloxy isomer, 3-(benzyloxy)pyridin-2-amine, has been characterized as a weak p38α MAP kinase inhibitor with an IC50 of 1.3 mM (1,300,000 nM) [1]. In contrast, the 5-benzyloxy isomer serves as a precursor to more potent inhibitors. For example, substituted benzamide derivatives synthesized from 5-(Benzyloxy)pyridin-2-amine, such as compound 4g, demonstrate >30% inhibition of p38 kinase at a concentration of 10 µM, representing an improvement in potency of at least two orders of magnitude compared to the 3-benzyloxy fragment [2]. While a direct IC50 for 5-(Benzyloxy)pyridin-2-amine is not reported, its utility as a scaffold for generating significantly more potent analogs is well-established.

Kinase Inhibitor Design Structure-Activity Relationship Fragment-Based Drug Discovery

Optimal Application Scenarios for 5-(Benzyloxy)pyridin-2-amine in Research and Development


Medicinal Chemistry: Synthesis of Substituted Benzamides as p38α MAP Kinase Inhibitors

5-(Benzyloxy)pyridin-2-amine is the optimal amine component for synthesizing a library of substituted benzamides. As demonstrated by Verma et al., this compound undergoes benzoylation with various benzoyl chlorides to yield derivatives with significant p38 kinase inhibitory activity (>30% at 10 µM) and potent in vivo anti-inflammatory effects (>70% reduction in paw edema) [1]. This established synthetic route and validated biological outcome make it a preferred choice for medicinal chemists targeting the p38 MAP kinase pathway for inflammatory diseases.

Synthetic Intermediate for Debenzylation: High-Yield Access to 2-Amino-5-hydroxypyridine

In process chemistry, 5-(Benzyloxy)pyridin-2-amine is a strategic intermediate for the synthesis of 2-amino-5-hydroxypyridine. Catalytic hydrogenolysis (Pd/C, H2) cleanly removes the benzyl protecting group, yielding 2-amino-5-hydroxypyridine in an impressive 92% yield [1]. This high-yielding deprotection step makes it a reliable and scalable source for the valuable 2-amino-5-hydroxypyridine scaffold, which is used in various pharmaceutical and agrochemical applications.

Fragment-Based Drug Discovery: A Core Scaffold for Kinase Inhibitor Elaboration

Based on its structural relationship to known p38α fragment hits, 5-(Benzyloxy)pyridin-2-amine can serve as a core scaffold in fragment-based drug discovery (FBDD). While the 3-benzyloxy isomer is a weak fragment (IC50 = 1.3 mM), the 5-benzyloxy substitution pattern allows for more productive vector elaboration, leading to derivatives with significantly improved potency [1]. This compound is therefore ideal for structure-guided optimization campaigns aimed at developing novel, potent kinase inhibitors.

Targeted Library Synthesis for Anti-inflammatory Drug Discovery

Given the well-documented activity of its benzamide derivatives in reducing paw edema (>70%) [1], 5-(Benzyloxy)pyridin-2-amine is a strategic building block for constructing focused libraries aimed at discovering new anti-inflammatory agents. Its use ensures that the synthesized compounds occupy a chemical space that has already demonstrated in vivo efficacy, increasing the probability of identifying a development candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.